molecular formula C14H22ClN B1472022 Cyclopentyl(4-ethylphenyl)methanamine hydrochloride CAS No. 2098130-44-8

Cyclopentyl(4-ethylphenyl)methanamine hydrochloride

Cat. No.: B1472022
CAS No.: 2098130-44-8
M. Wt: 239.78 g/mol
InChI Key: IKZAYHZXHBJFHS-UHFFFAOYSA-N
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Description

Cyclopentyl(4-ethylphenyl)methanamine hydrochloride is a secondary amine hydrochloride salt characterized by a cyclopentyl group and a 4-ethylphenyl moiety attached to a methanamine backbone. This compound is structurally related to bioactive small molecules, which often target neurotransmitter receptors or enzymes due to their amine functionality and aromatic systems.

Properties

IUPAC Name

cyclopentyl-(4-ethylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-2-11-7-9-13(10-8-11)14(15)12-5-3-4-6-12;/h7-10,12,14H,2-6,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZAYHZXHBJFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopentyl(4-ethylphenyl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclopentyl group, a phenyl ring substituted with an ethyl group, and an amine functional group. This combination of elements contributes to its potential biological activities, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C15H22ClN
  • Molecular Weight : 239.78 g/mol
  • Classification : Hydrochloride salt

The compound's reactivity is influenced by its functional groups, particularly the amine, which can participate in nucleophilic substitution reactions. This characteristic allows for the formation of derivatives that may exhibit varied biological activities or enhanced properties for specific applications.

Biological Activity

Research into the biological activity of this compound has primarily focused on its interactions with various biological targets. Here are some key findings:

  • Binding Affinity Studies : Initial studies suggest that this compound may have notable binding affinities towards certain receptors or enzymes, although specific targets remain to be fully elucidated. The presence of both cyclopentyl and phenyl groups may enhance its interaction with lipid membranes and proteins.
  • Potential Therapeutic Applications : The compound's structural similarities to known therapeutic agents indicate potential applications in treating conditions such as cancer and neurological disorders. Its unique combination of functional groups may confer distinct biological activities compared to other analogs.
  • Structure-Activity Relationship (SAR) : The SAR analysis indicates that modifications to the cyclopentyl or phenyl groups can significantly influence the compound's biological potency. For example, increasing hydrophobicity has been shown to improve inhibition potency against specific targets, while smaller cycloalkane groups have demonstrated reduced activity .

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of activity against cancer cell lines, including those resistant to traditional therapies. For instance, modifications to the phenyl ring have resulted in enhanced cytotoxicity against specific tumor types .
  • Pharmacological Profiling : A comprehensive pharmacological profile has been developed for this compound and its derivatives, assessing their effects on cell proliferation and apoptosis in various cancer models. Results indicate a potential role as a CDK inhibitor, similar to other small molecule inhibitors currently in clinical trials .

Data Tables

PropertyValue
Molecular FormulaC15H22ClN
Molecular Weight239.78 g/mol
Binding Affinity (example)TBD
IC50 (Cancer Cell Lines)Varies by derivative
Biological ActivityObservations
CytotoxicitySignificant against resistant cancer lines
CDK InhibitionPotential candidate for further development

Scientific Research Applications

Neuropharmacological Applications

Binding Affinity and Receptor Interaction
Research indicates that cyclopentyl(4-ethylphenyl)methanamine hydrochloride interacts with neurotransmitter systems, particularly serotonin receptors. Studies have employed in vitro binding assays to determine its receptor selectivity and binding affinities, suggesting potential antidepressant or anxiolytic properties. Understanding its pharmacological profile is crucial for exploring therapeutic applications in treating mood disorders and anxiety-related conditions.

Potential Therapeutic Effects
The compound's unique structure allows it to influence serotoninergic signaling pathways, which are vital in mood regulation. Preliminary findings suggest that this compound may exhibit properties relevant to neuropharmacology, although further detailed studies are necessary to elucidate specific mechanisms of action.

Medicinal Chemistry Applications

Fatty Acid Synthase Inhibition
this compound has been identified as a potential inhibitor of fatty acid synthase (FAS), an enzyme critical for lipid metabolism and implicated in various metabolic disorders. Inhibiting FAS may lead to beneficial effects on metabolic health, making this compound a candidate for developing treatments for obesity and related conditions .

Synthesis of Derivatives
The compound serves as a precursor in synthesizing derivatives that may exhibit varied biological activities. Its application in organic synthesis includes multi-step reactions that can yield compounds with enhanced properties for specific medicinal applications.

Synthetic Organic Chemistry Applications

Reactivity and Synthesis Routes
The synthesis of this compound typically involves several organic reactions, including the coupling of amines with aldehydes and boronic acids through methods like the Petasis reaction. This reaction pathway is notable for producing substituted amines efficiently, which can be further modified for diverse applications in medicinal chemistry .

Experimental Procedures
Experimental procedures often utilize photocatalysis to enhance reaction yields. For instance, employing specific catalysts under optimized conditions can significantly increase the efficiency of synthesizing this compound and its derivatives .

Summary of Findings

The applications of this compound span several scientific domains, primarily focusing on its neuropharmacological potential, medicinal chemistry relevance as a fatty acid synthase inhibitor, and utility in synthetic organic chemistry. Ongoing research will likely uncover more about its mechanisms of action and broaden its applications in therapeutic settings.

Data Table: Summary of Key Applications

Application AreaDescriptionResearch Findings
NeuropharmacologyInteraction with serotonin receptors; potential antidepressant/anxiolytic effectsBinding affinity studies indicate promising profiles
Medicinal ChemistryInhibition of fatty acid synthase; implications for obesity treatmentPotential metabolic benefits identified
Synthetic Organic ChemistryMulti-step synthesis routes; use in Petasis reactionEfficient production of derivatives noted

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural analogs based on substituents, molecular weight, and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
Cyclopentyl(4-ethylphenyl)methanamine HCl C₁₄H₂₂N·HCl (est.) ~239.46 4-ethylphenyl, cyclopentyl High lipophilicity; potential CNS activity -
Cyclopentyl(4-fluorophenyl)methanamine HCl C₁₂H₁₆FN·HCl 229.72 4-fluorophenyl, cyclopentyl Electron-withdrawing F; increased polarity
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine HCl C₁₂H₁₄ClFN·HCl (est.) ~266.17 2-Cl,4-F-phenyl, cyclopentyl Enhanced polarity; halogen-mediated binding
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl C₁₁H₁₃ClF₃N 251.68 4-CF₃-phenyl, cyclopropyl High electronegativity; compact ring system
(4-Methoxyphenyl)(phenyl)methanamine HCl C₁₄H₁₅NO·HCl 249.74 4-OCH₃-phenyl, phenyl Electron-donating OCH₃; polar solubility
Key Observations:
  • Substituent Effects: Ethyl (C₂H₅): Increases lipophilicity (logP) compared to fluorine or methoxy groups, favoring blood-brain barrier penetration. Trifluoromethyl (CF₃): Combines electronegativity and lipophilicity, enhancing metabolic stability . Methoxy (OCH₃): Electron-donating, improving solubility in polar solvents like methanol or DMSO .
  • Ring Systems: Cyclopentyl: Larger ring size compared to cyclopropyl, offering conformational flexibility for target interactions.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Cyclopentyl(4-ethylphenyl)methanamine hydrochloride typically involves the following key steps:

  • Formation of the cyclopentyl-substituted intermediate (often a ketone or halide derivative).
  • Introduction of the 4-ethylphenyl group via nucleophilic substitution or coupling reactions.
  • Reductive amination or amine substitution to introduce the methanamine group.
  • Conversion of the free amine to its hydrochloride salt for isolation and purification.

Specific Synthetic Routes

Starting from Cyclopentyl Halides and Aromatic Ketones

One common approach involves the preparation of cyclopentyl-substituted aromatic ketones as intermediates. For example, cyclopentylbromide is reacted with aromatic substrates in dry solvents such as tetrahydrofuran (THF) to form cyclopentyl(aryl)ketones. This is followed by halogenation at the cyclopentyl ring and subsequent reaction with ethylamine to form imine intermediates, which upon reduction yield the target amine compound. The final step involves treatment with hydrochloric acid to obtain the hydrochloride salt.

Example Reaction Sequence:

Step Reaction Conditions Key Reagents Outcome
1 Cyclopentylbromide + 4-ethylbenzene derivative in dry THF Cyclopentylbromide, 4-ethylbenzene Cyclopentyl(4-ethylphenyl)ketone
2 Bromination at cyclopentyl ring, 0 °C to RT Br2 in CCl4 1-bromo-cyclopentyl(4-ethylphenyl)ketone
3 Reaction with ethylamine, 0 °C Ethylamine Formation of imine intermediate
4 Reduction with NaBH4 in methanol, 0 °C to RT Sodium borohydride Cyclopentyl(4-ethylphenyl)methanamine
5 Treatment with HCl in ether HCl in Et2O This compound

This method is supported by analogous syntheses reported for related compounds such as cyclopentyl(3-methoxyphenyl)methanamine hydrochloride, demonstrating high yields and purity after purification by chromatography and recrystallization.

Aromatic Nucleophilic Substitution and Coupling Reactions

Another approach involves the use of aromatic nucleophilic substitution reactions between substituted chloropyridines and anilines or amines, which can be adapted for 4-ethylphenyl derivatives. These reactions often proceed in polar aprotic solvents like tert-butanol in the presence of bases such as potassium carbonate, either at room temperature or under microwave irradiation to accelerate the reaction.

The nucleophilic aromatic substitution preferentially occurs at positions ortho to electron-withdrawing groups, facilitating selective functionalization. Subsequent modifications such as acetylation, methylation, or hydrolysis can be employed to tailor the functional groups before final amine formation and salt preparation.

While this method is more common for heteroaromatic systems, its principles can be adapted for the preparation of cyclopentyl(4-ethylphenyl)methanamine derivatives by selecting appropriate aromatic precursors and reaction conditions.

Grignard Reagent Formation and Reaction

The preparation of Grignard reagents from aryl halides such as 4-ethylbromobenzene followed by reaction with cyclopentanone or related electrophiles is another viable route. Solvent choice critically affects the yield and stability of Grignard intermediates. Studies show that solvents like 4-methyltetrahydropyran (4-MeTHP) provide better coordination to magnesium and improved reactivity compared to cyclopentyl methyl ether (CPME) or traditional THF.

The Grignard reagent formed from 4-ethylphenyl halides can attack cyclopentanone to form the corresponding alcohol intermediate, which upon reductive amination yields the target amine. This method allows for efficient carbon-carbon bond formation and subsequent functional group transformations.

Conversion to Hydrochloride Salt

The free amine obtained from reduction or substitution reactions is typically converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent such as diethyl ether. This step enhances the compound’s stability, crystallinity, and ease of handling.

Data Tables Summarizing Preparation Parameters

Method Key Reagents Solvent Temperature Reaction Time Yield (%) Notes
Halide substitution + reductive amination Cyclopentylbromide, ethylamine, NaBH4 THF, MeOH 0 °C to RT 2-4 hours 70-88 High purity, suitable for scale-up
Aromatic nucleophilic substitution Substituted chloropyridines, anilines, K2CO3 t-BuOH RT or microwave (120-160 °C) 10-24 hours Moderate to high Selectivity depends on substituents
Grignard reagent formation 4-ethylphenyl bromide, Mg, cyclopentanone 4-MeTHP or THF 0 to 60 °C 1-20 hours 47-77 Solvent choice critical for yield and stability

Research Findings and Considerations

  • Selectivity and Yield: The choice of synthetic route depends on the availability of starting materials and desired selectivity. Halide substitution followed by reductive amination offers good yields and operational simplicity.

  • Solvent Effects: Solvent polarity and coordination ability significantly influence Grignard reagent stability and reaction efficiency. 4-MeTHP is advantageous over CPME and THF for preparing organomagnesium intermediates.

  • Reaction Conditions: Microwave-assisted nucleophilic aromatic substitution can reduce reaction times significantly but may require specialized equipment.

  • Purification: Final products are best purified by recrystallization of the hydrochloride salt or chromatography to ensure high purity suitable for pharmaceutical applications.

Q & A

Q. What are the established synthetic routes for Cyclopentyl(4-ethylphenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via reductive amination or nucleophilic substitution. Key steps include:

  • Reductive amination : Reacting cyclopentanecarboxylic acid derivatives with 4-ethylphenylamine in the presence of reducing agents (e.g., NaBH4 or LiAlH4). Optimize pH (6–8) and temperature (40–60°C) to enhance yield .
  • Nucleophilic substitution : Substituting halogenated intermediates (e.g., 4-ethylphenyl halides) with cyclopentylamine derivatives. Use polar aprotic solvents (DMF, DMSO) and catalysts (e.g., Pd/C) for improved efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms the cyclopentyl and ethylphenyl moieties. Key peaks: δ 1.2–1.8 ppm (cyclopentyl CH2), δ 2.6 ppm (ethyl CH3), and δ 7.2–7.4 ppm (aromatic protons) .
  • FT-IR : Validate amine hydrochloride formation via N–H stretches (2500–2700 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (m/z 276.2 [M+H]+) confirms molecular weight .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent degradation .
  • Humidity : Use desiccants (silica gel) to avoid hygroscopic clumping .
  • Light Sensitivity : Protect from UV exposure using amber glassware .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., ethyl vs. chloro groups) influence the compound's physicochemical properties and receptor binding affinity?

Methodological Answer:

  • Physicochemical Impact : Ethyl groups enhance lipophilicity (logP +0.5 vs. chloro), improving membrane permeability. Chloro substituents increase polarity, affecting solubility .
  • Receptor Binding : Ethyl groups may enhance hydrophobic interactions in nonpolar binding pockets, while chloro groups could disrupt π-π stacking due to electron withdrawal. Computational docking studies (e.g., AutoDock Vina) are recommended for validation .

Q. What strategies can resolve discrepancies in reported melting points or spectral data for this compound across different studies?

Methodological Answer:

  • Purity Analysis : Use HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to detect impurities >0.1% .
  • Crystallography : Single-crystal X-ray diffraction resolves polymorphic variations affecting melting points (e.g., Form I: mp 268°C vs. Form II: mp 260°C) .
  • Inter-laboratory Calibration : Standardize NMR (using TMS) and DSC protocols to minimize instrumentation bias .

Q. How can researchers develop and validate HPLC or LC-MS methods for quantifying trace impurities in synthesized batches of the compound?

Methodological Answer:

  • Method Development :
    • Column : C18 (150 mm × 4.6 mm, 5 µm).
    • Mobile Phase : Gradient of 0.1% formic acid in H2O and MeCN.
    • Detection : UV (254 nm) or MS/MS (MRM transitions for parent ion m/z 276.2 → fragment ions).
  • Validation Parameters :
    • Linearity : R² >0.99 over 0.1–100 µg/mL.
    • LOD/LOQ : 0.05 µg/mL and 0.1 µg/mL, respectively .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopentyl(4-ethylphenyl)methanamine hydrochloride
Reactant of Route 2
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Cyclopentyl(4-ethylphenyl)methanamine hydrochloride

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